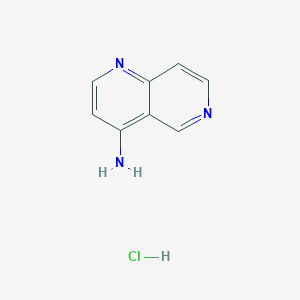

1,6-Naphthyridin-4-amine hydrochloride

Beschreibung

BenchChem offers high-quality 1,6-Naphthyridin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,6-naphthyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-1-4-11-8-2-3-10-5-6(7)8;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYXZLOBKCGHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249889-70-1 | |

| Record name | 1,6-Naphthyridin-4-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249889-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"1,6-Naphthyridin-4-amine hydrochloride chemical properties and structure"

An In-Depth Technical Guide to 1,6-Naphthyridin-4-amine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,6-Naphthyridin-4-amine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,6-naphthyridine scaffold is a recognized privileged structure, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and antiviral effects. This document details the chemical structure, physicochemical properties, and spectroscopic signature of the title compound. Furthermore, it presents detailed, field-proven protocols for its synthesis, purification, and analytical characterization. While specific biological data for the unsubstituted 1,6-Naphthyridin-4-amine is limited, this guide synthesizes the extensive research on its derivatives to discuss its potential mechanisms of action and therapeutic applications. Safety, handling, and storage recommendations are also provided to ensure its effective and safe use in a research setting.

Introduction

The 1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry.[1] Its rigid structure and the specific arrangement of its nitrogen atoms make it an excellent scaffold for developing ligands that can interact with a variety of biological targets with high affinity and specificity.[2] Derivatives of this scaffold have shown a remarkable diversity of bioactivities, including the inhibition of critical enzymes like monoamine oxidase B (MAO B), phosphodiesterase 5 (PDE5), Bruton's tyrosine kinase (BTK), and topoisomerase I (Topo I).[3][4]

The 4-amino substitution pattern is particularly crucial as it serves as a key pharmacophoric element in many active compounds, often acting as a hydrogen bond donor to engage with target proteins. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, facilitating its use in biological assays and formulation studies. This guide serves as a foundational resource for researchers, providing the necessary chemical and procedural information to effectively synthesize, characterize, and evaluate 1,6-Naphthyridin-4-amine hydrochloride as a building block or a candidate molecule in drug discovery programs.

Chemical Structure and Properties

Molecular Structure

The core of 1,6-Naphthyridin-4-amine consists of two fused pyridine rings with an amino group substituted at the C4 position. The hydrochloride salt is formed by the protonation of one of the basic ring nitrogens or the exocyclic amine.

Caption: Chemical structure of 1,6-Naphthyridin-4-amine Hydrochloride.

Structural Identifiers for 1,6-Naphthyridin-4-amine (Free Base)

| Identifier | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol [5] |

| IUPAC Name | 1,6-Naphthyridin-4-amine |

| SMILES | C1=CC2=C(C=N1)C(=CN=C2)N |

| InChI Key | (Generated from structure) |

| CAS Number | Not assigned in major databases. |

Physicochemical Properties

Specific experimental data for 1,6-Naphthyridin-4-amine hydrochloride is not widely published. The following table includes predicted values and data from the closely related isomer, 1,5-Naphthyridin-4-amine, for comparison. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base.

| Property | Value / Predicted Value | Source / Comment |

| Appearance | Expected to be a crystalline solid, off-white to yellow. | General observation for similar compounds. |

| Melting Point | >200 °C (decomposes) | Typical for heterocyclic amine salts. |

| pKa | (Predicted) ~5-6 | Prediction based on pyridine and aniline moieties. |

| Solubility | Soluble in water, DMSO, methanol. | Expected for a hydrochloride salt. |

| XLogP3 (Free Base) | 1.3 | Predicted value for 1,5-isomer[5] |

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of the synthesized compound is critical. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region. Based on related structures, the aromatic protons should appear between 7.30 and 8.80 ppm.[6] The two protons of the primary amine (-NH₂) may appear as a broad singlet or two separate singlets, typically between 5.0 and 7.0 ppm, which would disappear upon D₂O exchange.[6] Protons adjacent to the ring nitrogens will be the most deshielded and appear furthest downfield.

-

¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. Aromatic carbons typically resonate between 110 and 160 ppm. The carbon atom attached to the amino group (C4) would be significantly shielded compared to other carbons in the ring system.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a strong protonated molecular ion [M+H]⁺ at m/z 146.1. This corresponds to the molecular weight of the free base (145.16 g/mol ) plus a proton. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of neutral molecules like HCN (m/z 27) or NH₃ (m/z 17).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A primary amine typically shows two characteristic bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.

-

C=N and C=C Stretching: Strong absorptions from the naphthyridine ring system are expected in the 1500-1650 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine should be visible around 1600 cm⁻¹.

Synthesis and Purification

The synthesis of 1,6-Naphthyridin-4-amine can be achieved through several established routes for related heterocycles. A robust and scalable method involves an acid-mediated cyclization.[4][7]

Rationale for Synthetic Strategy

The chosen strategy is a Friedel-Crafts-type intramolecular cycloaromatisation.[4] This approach is advantageous because it utilizes readily available starting materials and strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) can effectively mediate the ring closure under mild conditions, often leading to high yields.[7][8] The cyano group of a nicotinonitrile precursor acts as a one-carbon synthon to form the second ring.[8]

Caption: General workflow for the synthesis of 1,6-Naphthyridin-4-amine HCl.

Detailed Synthesis Protocol

Step 1: Synthesis of 1,6-Naphthyridin-4-amine (Free Base)

-

Materials: 4-(Arylamino)nicotinonitrile precursor, concentrated sulfuric acid (98%).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1.0 equivalent of the 4-(arylamino)nicotinonitrile precursor.

-

Carefully add 10-20 volumes of concentrated H₂SO₄ at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Basify the resulting aqueous solution to pH 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the crude free base.

-

Step 2: Conversion to Hydrochloride Salt

-

Materials: Crude 1,6-Naphthyridin-4-amine, Methanol, Diethyl Ether, 2M HCl in Diethyl Ether.

-

Procedure:

-

Dissolve the crude free base in a minimal amount of methanol.

-

Add diethyl ether until the solution becomes slightly turbid.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,6-Naphthyridin-4-amine hydrochloride.

-

Purification Protocol

Recrystallization is the preferred method for purifying the final hydrochloride salt. A suitable solvent system, such as methanol/diethyl ether or ethanol/water, should be chosen. The process involves dissolving the compound in a minimum of the hot solvent and allowing it to cool slowly to form high-purity crystals.

Biological Activity and Mechanism of Action

While specific bioactivity data for the parent 1,6-Naphthyridin-4-amine is not extensively documented, the scaffold is a cornerstone in the development of potent kinase inhibitors.

-

Kinase Inhibition: Many derivatives of 1,6-naphthyridine are potent inhibitors of various protein kinases. For example, substituted 1,6-naphthyridin-2(1H)-ones have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[9] Other derivatives have been identified as c-Met kinase inhibitors.[10] The 4-amino group often plays a critical role by forming a key hydrogen bond interaction within the ATP-binding pocket of the kinase.

-

Antiviral Activity: The broader naphthyridine class has shown promise as antiviral agents. Certain derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[11]

-

Other Activities: The scaffold is versatile, with various analogs showing activity as antineoplastic, antimicrobial, and α-adrenoreceptor antagonistic agents.[6]

Caption: Putative mechanism of action via kinase inhibition.

Safety, Handling, and Storage

No specific GHS hazard data is available for 1,6-Naphthyridin-4-amine hydrochloride. However, based on the data for its isomer, 1,5-Naphthyridin-4-amine, the following precautions should be taken as a minimum.[5]

-

Hazards:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is hygroscopic and should be protected from moisture.

Conclusion

1,6-Naphthyridin-4-amine hydrochloride is a valuable heterocyclic compound with significant potential in drug discovery and development. Its chemical properties, particularly the enhanced solubility of the hydrochloride salt, make it suitable for biological screening. While direct biological data is sparse, the well-established importance of the 1,6-naphthyridine scaffold, especially in kinase inhibition, strongly suggests that this compound could serve as a crucial intermediate or a starting point for the design of novel therapeutics. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule.

References

-

Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(34), 27551–27557. Available from: [Link]

-

Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 1,5-Naphthyridin-4-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

(2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Reviews Letters. Available from: [Link]

-

PubChem. (n.d.). 1,6-Naphthyridin-4-amine, N-methyl-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

(2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Europe PMC. Available from: [Link]

-

(2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]

-

(2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available from: [Link]

-

PubMed. (2013). discovery and SAR study of 1H-imidazo[4,5-h][3][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. National Library of Medicine. Available from: [Link]

-

PubMed Central. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. National Library of Medicine. Available from: [Link]

-

ResearchGate. (2025). Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

PubMed. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. National Library of Medicine. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Amino Acids Analysis without derivatization by using HPLC - HILIC column. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). combined mixture design-doe and ion pair reagent. Available from: [Link]

-

PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. National Library of Medicine. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Available from: [Link]

-

PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. National Library of Medicine. Available from: [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 1,5-Naphthyridin-4-amine | C8H7N3 | CID 589354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1,6-Naphthyridin-4-amine Hydrochloride: A Novel Modulator of the m6A RNA-Binding Protein YTHDC1

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. This guide provides an in-depth technical analysis of the mechanism of action of 1,6-Naphthyridin-4-amine hydrochloride and its close structural analogs. While the broader 1,6-naphthyridine class has been associated with kinase inhibition, compelling evidence now points to a primary molecular target for this specific chemical series: the YTH domain-containing 1 (YTHDC1) protein. YTHDC1 is a critical nuclear "reader" of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). By binding to the YTH domain of YTHDC1, 1,6-Naphthyridin-4-amine derivatives competitively inhibit the recognition of m6A-modified RNA, thereby disrupting downstream processes such as RNA splicing and nuclear export. This guide will elucidate the multifaceted functions of YTHDC1, detail the molecular interactions underpinning the inhibitory activity of 1,6-Naphthyridin-4-amine hydrochloride, and provide comprehensive, field-proven experimental protocols for researchers to investigate this mechanism of action.

Introduction: The Versatility of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its ability to serve as a scaffold for compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been reported to exhibit inhibitory activity against various enzymes, including monoamine oxidase B (MAO B), phosphodiesterase 5 (PDE5), Bruton's tyrosine kinase (BTK), and topoisomerase I (Topo I).[1] Furthermore, the 1,6-naphthyridine motif is found in compounds with antimicrobial and anti-HIV properties. This broad bioactivity underscores the scaffold's versatility in presenting functional groups in a three-dimensional space that allows for interaction with diverse biological targets.

Context of Kinase Inhibition

A significant area of investigation for 1,6-naphthyridine derivatives has been in the realm of protein kinase inhibition. Various analogs have been developed as potent inhibitors of kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, which are implicated in various cancers. This has established the 1,6-naphthyridine scaffold as a promising starting point for the development of targeted cancer therapies. While this historical context is important, recent structural biology findings have unveiled a more specific and novel mechanism of action for the 1,6-Naphthyridin-4-amine series.

The Primary Mechanism of Action: Inhibition of the m6A Reader Protein YTHDC1

Recent crystallographic evidence has identified the YTH domain of YTHDC1 as the direct binding target of N-methyl-1,6-naphthyridin-4-amine, a close analog of the topic compound.[2] This pivotal discovery shifts the primary mechanism of action for this chemical series from broad kinase inhibition to the specific modulation of post-transcriptional gene regulation through the m6A pathway.

The "Reader" of the Epitranscriptome: YTHDC1

N6-methyladenosine (m6A) is a dynamic and reversible modification on RNA that influences RNA metabolism, including splicing, nuclear export, stability, and translation.[3] These effects are mediated by "reader" proteins that specifically recognize and bind to m6A-containing transcripts.[3] YTHDC1 is a key nuclear m6A reader that plays a crucial role in orchestrating the fate of methylated RNAs.[1]

The primary functions of YTHDC1 include:

-

Regulation of pre-mRNA Splicing: YTHDC1 influences alternative splicing by recruiting splicing factors, such as SRSF3, to m6A-modified transcripts, while simultaneously blocking the binding of other factors like SRSF10.[4] This modulation of splicing factor access to their binding sites promotes the inclusion or exclusion of specific exons.[4]

-

Facilitation of Nuclear Export: YTHDC1 interacts with components of the nuclear export machinery, including the adaptor protein SRSF3 and the nuclear export factor NXF1, to facilitate the transport of m6A-containing mRNAs from the nucleus to the cytoplasm.[5]

-

Modulation of Gene Expression: By controlling splicing and nuclear export, YTHDC1 has profound effects on the expression of a multitude of genes involved in critical cellular processes.

Molecular Basis of Inhibition

The crystal structure of the YTHDC1 YTH domain in complex with N-methyl-1,6-naphthyridin-4-amine (PDB ID: 6SZ2) reveals the molecular basis for its inhibitory activity. The 1,6-naphthyridin-4-amine scaffold acts as a mimic of the N6-methylated adenine base, occupying the same binding pocket on the YTH domain. This competitive binding prevents YTHDC1 from recognizing its natural m6A-modified RNA substrates. The key interactions involved are hydrogen bonding and van der Waals contacts within the aromatic cage of the YTH domain, which is responsible for recognizing the methyl group of m6A.

Downstream Consequences of YTHDC1 Inhibition

Inhibition of YTHDC1 by 1,6-Naphthyridin-4-amine hydrochloride is predicted to have significant downstream cellular effects due to the disruption of normal RNA processing. These consequences may include:

-

Altered Splicing Patterns: Inhibition of YTHDC1 can lead to aberrant splicing of its target transcripts, resulting in the production of non-functional or dominant-negative protein isoforms.

-

Nuclear Retention of mRNA: By blocking the YTHDC1-mediated nuclear export pathway, m6A-modified mRNAs may be retained in the nucleus, leading to a reduction in their cytoplasmic levels and subsequent protein expression.

-

Therapeutic Potential: Given the role of YTHDC1 in various diseases, particularly cancers where it can regulate the expression of oncogenes, its inhibition presents a novel therapeutic strategy.[6][7] For example, YTHDC1 has been shown to be critical for the proliferation and survival of acute myeloid leukemia (AML) cells.[6]

Experimental Validation of the Mechanism of Action

To rigorously investigate the mechanism of action of 1,6-Naphthyridin-4-amine hydrochloride as a YTHDC1 inhibitor, a multi-faceted experimental approach is required. The following sections provide detailed, self-validating protocols for key assays.

Target Engagement and Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Preparation:

-

Express and purify the YTH domain of human YTHDC1.

-

Prepare a concentrated solution of 1,6-Naphthyridin-4-amine hydrochloride in the same buffer as the protein (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Thoroughly degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the purified YTHDC1 YTH domain into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

-

Load the 1,6-Naphthyridin-4-amine hydrochloride solution into the injection syringe (typically at a 10-fold higher concentration than the protein).

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow for a return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells of interest (e.g., a human cancer cell line) to 80-90% confluency.

-

Treat the cells with various concentrations of 1,6-Naphthyridin-4-amine hydrochloride or vehicle control for a specified time (e.g., 1 hour).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Quantify the amount of soluble YTHDC1 in the supernatant using Western blotting or an ELISA-based method.

-

-

Data Analysis:

-

Plot the amount of soluble YTHDC1 as a function of temperature for both treated and untreated samples.

-

Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the compound indicates target engagement.[8]

-

Cellular Activity and Downstream Effects

This assay utilizes a minigene reporter system to quantify changes in splicing efficiency upon treatment with the inhibitor.[9]

Protocol:

-

Reporter Construct:

-

Clone a minigene containing an exon flanked by introns known to be regulated by YTHDC1 into a mammalian expression vector. The reporter should be designed to produce different-sized products upon inclusion or exclusion of the alternative exon.

-

-

Transfection and Treatment:

-

Transfect the reporter plasmid into the chosen cell line.

-

After 24-48 hours, treat the cells with 1,6-Naphthyridin-4-amine hydrochloride or vehicle control.

-

-

RNA Analysis:

-

Isolate total RNA from the cells.

-

Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternative exon.

-

-

Data Analysis:

-

Separate the PCR products by gel electrophoresis.

-

Quantify the band intensities corresponding to the spliced isoforms (exon inclusion and exclusion).

-

Calculate the percentage of exon inclusion for each condition to determine the effect of the inhibitor on splicing.

-

RIP is used to determine if the inhibitor disrupts the interaction between YTHDC1 and its target mRNAs in vivo.

Protocol:

-

Cell Lysis and Immunoprecipitation:

-

Treat cells with 1,6-Naphthyridin-4-amine hydrochloride or vehicle.

-

Prepare cell lysates under non-denaturing conditions.

-

Incubate the lysates with an antibody specific for YTHDC1 or a control IgG, coupled to magnetic beads.

-

-

RNA Isolation:

-

Wash the beads to remove non-specific binding.

-

Elute the RNA-protein complexes and purify the RNA.

-

-

Analysis:

-

Perform RT-qPCR on the purified RNA to quantify the abundance of known YTHDC1 target transcripts.

-

-

Data Interpretation:

-

A decrease in the amount of target mRNA co-immunoprecipitated with YTHDC1 in the presence of the inhibitor indicates a disruption of their interaction.

-

Visualization of Key Pathways and Workflows

The YTHDC1-Mediated RNA Processing Pathway

Caption: YTHDC1 binds to m6A-modified pre-mRNA, regulating its splicing and nuclear export.

Experimental Workflow for Target Validation

Sources

- 1. Roles and mechanisms of the m6A reader YTHDC1 in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export | eLife [elifesciences.org]

- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 4. Nuclear m(6)A Reader YTHDC1 Regulates mRNA Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YTHDC1 mediates nuclear export of N6-methyladenosine methylated mRNAs | eLife [elifesciences.org]

- 6. ashpublications.org [ashpublications.org]

- 7. scispace.com [scispace.com]

- 8. news-medical.net [news-medical.net]

- 9. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,6-Naphthyridin-4-amine hydrochloride (CAS Number: 249889-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridin-4-amine hydrochloride, identified by the CAS number 249889-70-1, is a heterocyclic amine belonging to the naphthyridine class of compounds. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. This guide provides a comprehensive overview of the known properties, synthesis, potential applications, and suppliers of 1,6-naphthyridin-4-amine hydrochloride, designed to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

While specific experimental data for 1,6-naphthyridin-4-amine hydrochloride is not extensively published, the properties of the parent 1,6-naphthyridine scaffold and related substituted compounds provide valuable insights.

| Property | Value | Source/Comment |

| CAS Number | 249889-70-1 | |

| Chemical Name | 1,6-Naphthyridin-4-amine hydrochloride | |

| Molecular Formula | C₈H₈ClN₃ | |

| Molecular Weight | 181.62 g/mol | |

| Appearance | Likely a solid | Based on related compounds |

| Melting Point | Not explicitly reported. The parent 1,6-naphthyridine has a melting point of 36-38 °C. Amine hydrochlorides typically have higher melting points than their free bases. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General property of hydrochloride salts. |

| Purity | Commercially available at ≥95% | From supplier information. |

Synthesis

General Synthetic Approach for Fused 1,6-Naphthyridin-4-amines:

The core of this synthetic strategy is the acid-catalyzed cyclization of a 4-(arylamino)nicotinonitrile precursor. The nitrile group acts as a one-carbon synthon to form the second ring of the naphthyridine system.

Conceptual Workflow for the Synthesis of the 1,6-Naphthyridine Core:

Sources

Fused Polycyclic 1,6-Naphthyridin-4-Amines: A Technical Guide to their Fluorescent Properties and Applications

Introduction: The Rise of Fused 1,6-Naphthyridin-4-Amines as Versatile Fluorophores

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure prominently featured in natural products and pharmaceutical agents due to its wide range of biological activities.[1] Beyond their therapeutic potential, fused polycyclic 1,6-naphthyridines have emerged as a promising class of organic fluorophores, exhibiting intriguing optical and electrochemical properties that make them suitable for applications as organic luminescence materials and probes.[1][2] This guide provides an in-depth exploration of the fluorescent properties of fused polycyclic 1,6-naphthyridin-4-amines, offering insights into their synthesis, structure-property relationships, and the experimental methodologies for their characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique photophysical characteristics of these compounds.

The exploration of novel fluorophores is a cornerstone of advancements in various scientific fields, including medical diagnostics, cell biology, and drug discovery.[3][4] Fused polycyclic 1,6-naphthyridin-4-amines offer a compelling combination of a rigid, planar structure, which often contributes to high fluorescence quantum yields, and the synthetic tractability to tune their photophysical properties.[1][5] This guide will delve into the key factors governing the fluorescence of these molecules, providing a framework for the rational design of new probes with tailored characteristics.

Core Principles: Understanding the Fluorescence of Fused 1,6-Naphthyridin-4-Amines

The fluorescence of fused polycyclic 1,6-naphthyridin-4-amines is intrinsically linked to their molecular structure. The extent of the fused aromatic system, the nature and position of substituents on the aromatic rings, and the electronic properties of the 4-amino group all play critical roles in determining the absorption and emission characteristics of these compounds.[1][2]

A key synthetic strategy to access these compounds involves the acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles.[5][6] This method is advantageous as it is mild, efficient, and allows for the generation of a diverse range of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine derivatives.[5][6] The cyano group in the precursor acts as a one-carbon synthon, facilitating the ring closure to form the final fused system.[5]

The following diagram illustrates the general synthetic approach:

Caption: General synthetic scheme for fused polycyclic 1,6-naphthyridin-4-amines.

Structure-Property Relationships: The Key to Tailored Fluorescence

The photophysical properties of these fluorophores can be rationally tuned by modifying their chemical structure. Here are the key determinants:

-

Fused Ring System: The extent of the fused polycyclic system influences the π-conjugation. Generally, extending the conjugation can lead to a bathochromic (red) shift in both the absorption and emission spectra.[2] However, the overall geometry and rigidity of the fused system also play a crucial role. For instance, pentacyclic systems may not always exhibit a red-shift compared to their tetracyclic counterparts, indicating a complex interplay of electronic and steric factors.[2]

-

Substituents on the Aromatic Rings: The electronic nature of substituents on the fused aromatic rings significantly impacts the fluorescent properties.

-

Electron-donating groups (EDGs) , such as methoxy (-OCH3) or alkyl groups, generally enhance the fluorescence quantum yield.[6] This is attributed to the increased electron density in the π-system, which can lead to more efficient radiative decay.

-

Electron-withdrawing groups (EWGs) , such as halogens (e.g., -Cl, -Br) or nitro groups, tend to decrease the fluorescence quantum yield.[6] These groups can promote non-radiative decay pathways, such as intersystem crossing. The "heavy atom effect" of bromine, for instance, is known to quench fluorescence.[6]

-

-

The 4-Amino Group: The amino group at the 4-position is a critical modulator of the fluorescence properties.

-

Substitution on the amino group can influence the Stokes shift, which is the difference between the maximum absorption and emission wavelengths. For example, a diethylamino group can induce a significant red-shift in the emission spectrum and a large Stokes shift, likely due to a strong intramolecular charge-transfer (ICT) interaction between the electron-rich diethylamino donor and the electron-deficient naphthyridine acceptor.[2] This ICT character is a valuable feature for developing environment-sensitive probes.[2]

-

Quantitative Analysis of Photophysical Properties

A systematic study of a series of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has provided valuable quantitative data on their photophysical properties. The following tables summarize the key findings for a representative set of compounds.[2][6]

Table 1: Photophysical Properties of Representative Fused Polycyclic 1,6-Naphthyridin-4-Amines in DMSO [2][6]

| Compound | Structure | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 2a | Tetracyclic (unsubstituted) | 364 | 448 | 84 | 0.67 |

| 2b | Tetracyclic (3-OCH3) | 370 | 460 | 90 | 0.89 |

| 2e | Tetracyclic (3-CH3) | 366 | 450 | 84 | 0.89 |

| 2g | Tetracyclic (3-Cl) | 364 | 448 | 84 | 0.46 |

| 2k | Tetracyclic (3-Br) | 365 | 448 | 83 | 0.28 |

| 2t | Tricyclic | 382 | 486 | 104 | 0.51 |

| 2u | Pentacyclic | 358 | 448 | 90 | 0.62 |

| 2y | Tetracyclic (NEt2) | 448 | 562 | 114 | 0.43 |

Data sourced from Li et al., RSC Adv., 2025, 15, 27551-27557.[2][6]

Experimental Protocols for Characterization

The accurate determination of the fluorescent properties of fused polycyclic 1,6-naphthyridin-4-amines requires standardized experimental procedures. The following protocols are based on established methods in fluorescence spectroscopy.[7][8][9]

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for these compounds.[2]

-

Concentration: Prepare a dilute solution of the compound, typically in the micromolar range (e.g., 1 x 10-5 M), to avoid inner filter effects and aggregation-induced quenching.[7][9]

-

Cuvette: Use a standard 1 cm path length quartz cuvette for all measurements.

Measurement of Absorption Spectra

-

Instrumentation: Use a UV-Vis spectrophotometer.

-

Procedure: a. Record a baseline spectrum of the pure solvent. b. Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm). c. Determine the wavelength of maximum absorption (λabs).

Measurement of Fluorescence Emission and Excitation Spectra

-

Instrumentation: Use a spectrofluorometer.

-

Emission Spectrum: a. Set the excitation wavelength to the λabs determined from the absorption spectrum. b. Scan the emission monochromator over a wavelength range starting approximately 20-30 nm above the excitation wavelength to a longer wavelength where the emission is negligible (e.g., 400-700 nm).[8] c. Determine the wavelength of maximum emission (λem).

-

Excitation Spectrum: a. Set the emission monochromator to the λem. b. Scan the excitation monochromator over a wavelength range that covers the absorption spectrum. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.

The following diagram outlines the workflow for fluorescence spectroscopy:

Caption: Workflow for characterizing the fluorescent properties of a compound.

Determination of Fluorescence Quantum Yield (ΦF)

The absolute fluorescence quantum yield can be measured using an integrating sphere. Alternatively, a relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[9]

Relative Quantum Yield Determination Protocol:

-

Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample. For compounds emitting in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard. For the specific compounds discussed, a reference dye like Rhodamine 101 can be used.[9]

-

Procedure: a. Prepare solutions of the sample and the standard with low absorbance (< 0.1) at the excitation wavelength to minimize reabsorption effects.[9] b. Measure the absorption spectra of both the sample and the standard at the chosen excitation wavelength. c. Measure the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths). d. Integrate the area under the emission spectra for both the sample and the standard. e. Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φs * (Ix / Is) * (As / Ax) * (nx2 / ns2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 'x' and 's' refer to the sample and the standard, respectively.[9]

-

Applications and Future Directions

The favorable fluorescent properties of fused polycyclic 1,6-naphthyridin-4-amines, particularly their high quantum yields and tunable emission, position them as promising candidates for a variety of applications in drug development and biomedical research.[1]

-

Cellular Imaging: Their bright fluorescence makes them suitable for use as fluorescent probes for cellular imaging. The ability to tune their emission wavelength is advantageous for multicolor imaging experiments.

-

Biosensors: The sensitivity of some derivatives to their local environment, as demonstrated by the solvatochromic behavior of compounds with ICT character, suggests their potential use in the development of fluorescent sensors for detecting specific biomolecules or changes in cellular microenvironments.[2]

-

Drug Delivery: The 1,6-naphthyridine scaffold itself has known biological activities.[1] Fluorescent derivatives could be developed as theranostic agents, combining therapeutic action with real-time imaging of drug distribution and target engagement.

Future research in this area will likely focus on the development of new synthetic methodologies to further diversify the library of fused polycyclic 1,6-naphthyridin-4-amines. A key goal will be the design and synthesis of probes with even more desirable photophysical properties, such as longer emission wavelengths for deep-tissue imaging and larger Stokes shifts to minimize self-absorption and background fluorescence.[10] The integration of these novel fluorophores into advanced imaging modalities and high-throughput screening platforms will undoubtedly accelerate discoveries in both fundamental biology and drug development.

References

-

1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024). ResearchGate. Retrieved from [Link]

-

1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, 27551-27557. Retrieved from [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry. Retrieved from [Link]

-

Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. (2025). ResearchGate. Retrieved from [Link]

-

One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (2022). Chemical Review and Letters. Retrieved from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Internet Archive Scholar. Retrieved from [Link]

-

Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Retrieved from [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. Retrieved from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. Retrieved from [Link]

-

Experimental methods in chemical engineering: Fluorescence emission spectroscopy. (2023). ResearchGate. Retrieved from [Link]

-

Lessons in Organic Fluorescent Probe Discovery. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][11]naphthyridines. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Lab 4: Molecular Fluorescence. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

General Strategy for Tuning the Stokes Shifts of Near Infrared Cyanine Dyes. (2020). The Royal Society of Chemistry. Retrieved from [Link]

-

Fluorescence Spectroscopy and Microscopy. (n.d.). Departement Chemie. Retrieved from [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). ResearchGate. Retrieved from [Link]

-

1,6-Naphthyridin-4-amine, N-methyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 1,6-Naphthyridin-4-amine hydrochloride for Kinase Inhibitor Screening

Abstract

The protein kinase family represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology. The 1,6-naphthyridine scaffold is a privileged heterocyclic motif that has demonstrated significant potential in the development of potent and selective kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,6-Naphthyridin-4-amine hydrochloride as a foundational fragment or lead compound in kinase inhibitor screening campaigns. We will delve into the scientific rationale, provide detailed, field-tested protocols for both biochemical and cellular screening, and offer insights into data interpretation and strategic workflow design.

Introduction: The Rationale for Naphthyridines in Kinase Inhibition

Protein kinases regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates, a fundamental mechanism of signal transduction.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, making them prime therapeutic targets. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful strategy, yielding numerous approved drugs.[4]

The 1,6-naphthyridine core is an attractive scaffold for kinase inhibitor design due to its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as key hydrogen bond acceptors and donors, mimicking the adenine region of ATP. This allows for potent interactions within the highly conserved kinase hinge region. Various derivatives of the naphthyridine scaffold have shown potent inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK), MET, and Fibroblast Growth Factor Receptors (FGFRs), validating its utility as a "kinase-privileged" fragment.[1][5][6]

1,6-Naphthyridin-4-amine hydrochloride serves as an excellent starting point for a screening campaign. The amine group provides a versatile handle for synthetic elaboration in hit-to-lead campaigns, while the hydrochloride salt form generally confers improved aqueous solubility, a critical property for reliable assay performance.[7]

Compound Profile: 1,6-Naphthyridin-4-amine hydrochloride

Before initiating any screening protocol, a thorough understanding of the test compound's properties is essential for robust and reproducible assay development.

| Property | Value / Information | Rationale & Impact on Screening |

| Chemical Structure | C₈H₇N₃·HCl | The core scaffold for inhibitor design. The 4-amino group is a key vector for chemical modification. |

| Molecular Weight | ~181.62 g/mol (as HCl salt) | Essential for calculating molar concentrations for stock solutions and dilutions. |

| Solubility | Expected to be high in aqueous buffers and polar organic solvents like DMSO. | The hydrochloride salt significantly enhances water solubility over the free base, reducing the risk of compound precipitation in aqueous assay buffers. High solubility in DMSO is standard for library compounds. |

| Purity | ≥95% recommended | Impurities can lead to false positives/negatives or artifactual results. Purity should be confirmed by LC-MS or NMR. |

| Handling | Hygroscopic solid. Store in a cool, dry place. | Proper storage is crucial to maintain compound integrity and ensure accurate weighing for stock preparation.[7] |

Preparation of Master Stock Solution (10 mM): The causality behind using Dimethyl Sulfoxide (DMSO) as the solvent of choice is its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous assay buffers.

-

Accurately weigh a sufficient amount of 1,6-Naphthyridin-4-amine hydrochloride.

-

Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the compound is fully dissolved. A brief sonication may be required.

-

Store the master stock at -20°C in small aliquots to minimize freeze-thaw cycles.

The Kinase Screening Cascade: A Validated Workflow

A successful screening campaign is not a single experiment but a multi-stage process designed to identify and validate true hits while eliminating artifacts. This workflow ensures that resources are focused on the most promising compounds.

Caption: The Kinase Inhibitor Screening Cascade.

This tiered approach is a self-validating system. A compound must pass through sequential gates of increasing rigor—from a simple "yes/no" in the primary screen to quantitative potency and cellular activity—before being declared a validated hit.

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[8] Its key advantages include high sensitivity and applicability to virtually any kinase, making it ideal for primary screening.[8] The principle relies on two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[9] In an inhibition assay, a potent inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.[9]

Materials and Reagents

-

Kinase: Recombinant kinase of interest (e.g., FGFR1, MET).

-

Substrate: Appropriate peptide or protein substrate for the chosen kinase.

-

1,6-Naphthyridin-4-amine hydrochloride: 10 mM stock in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega):

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Kinase Buffer: Buffer specific to the kinase, typically containing MgCl₂.

-

ATP: Adenosine 5'-triphosphate.

-

Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

-

Plates: White, opaque, 384-well assay plates (low-volume).

-

Instrumentation: Multimode plate reader with luminescence detection capability.

Detailed Experimental Protocol

Step 1: Reagent Preparation

-

Compound Dilution Plate: Prepare a serial dilution of 1,6-Naphthyridin-4-amine hydrochloride in DMSO. For a 10-point dose-response, a 3-fold dilution series starting from 1 mM is common. This will be further diluted in the assay.

-

Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in the appropriate kinase buffer. The optimal concentrations must be empirically determined.

-

ATP Solution: Prepare a 2X working solution of ATP in the kinase buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure a sensitive measurement of competitive inhibition.[10]

Step 2: Kinase Reaction

-

Add 2.5 µL of kinase buffer to all wells.

-

Add 50 nL of compound from the dilution plate to the appropriate wells. For controls:

-

Negative Control (0% Inhibition): Add 50 nL of DMSO.

-

Positive Control (100% Inhibition): Add 50 nL of a saturating concentration of the control inhibitor.

-

-

Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

-

Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

Step 3: ADP Detection

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

Caption: Principle of the ADP-Glo™ Kinase Assay.

Data Analysis

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Determine IC₅₀: Plot the Percent Inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Assay Quality Control: Calculate the Z'-factor for the assay plate to ensure data quality. A Z' > 0.5 is considered excellent for screening.[11]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

A potent biochemical hit must be validated in a cellular context to confirm it can cross the cell membrane and engage its target in a more physiological environment. The NanoBRET™ Target Engagement assay is a powerful method that measures compound binding to a specific protein target in living cells.

Principle of the Assay

The assay uses a target kinase fused to a bright NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor. A competing compound, like 1,6-Naphthyridin-4-amine, will displace the tracer, leading to a loss of BRET signal.

Abbreviated Protocol

-

Cell Plating: Seed cells expressing the NanoLuc®-kinase fusion protein into 96-well or 384-well white assay plates.

-

Compound Addition: Add serial dilutions of 1,6-Naphthyridin-4-amine hydrochloride to the cells and incubate.

-

Tracer and Substrate Addition: Add the NanoBRET™ Tracer and the Nano-Glo® Substrate to the wells.

-

Signal Detection: Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a filtered luminometer.

-

Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates target engagement by the compound. Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Troubleshooting and Scientific Considerations

| Issue | Potential Cause | Recommended Action |

| High Well-to-Well Variability | Inaccurate pipetting; Compound precipitation; Incomplete reagent mixing. | Calibrate pipettes; Check compound solubility in final assay buffer; Ensure proper mixing after each reagent addition. |

| Low Z'-Factor (<0.5) | Small assay window (difference between positive and negative controls); High data scatter. | Optimize enzyme/substrate/ATP concentrations; Increase incubation times; Check reagent stability. |

| Hit from Primary Screen Not Confirmed in Dose-Response | False positive (assay interference); Weak activity only at high concentration. | Test for compound autofluorescence/luminescence or quenching. If activity is real but weak, consider it for SAR exploration but deprioritize from immediate follow-up. |

| Potent in Biochemical but Inactive in Cellular Assay | Poor cell permeability; Compound is an efflux pump substrate; Compound is rapidly metabolized. | Assess physicochemical properties (e.g., cLogP, PSA)[12]; Run permeability assays (e.g., PAMPA); Perform metabolic stability assays using liver microsomes.[12] |

References

-

BMG LABTECH (2020). Kinase assays. Available at: [Link]

-

Gorniak, A., & Szewczyk, O. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4333. Available at: [Link]

-

Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

-

BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

-

Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Royal Society of Chemistry (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

-

Zhang, L., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

van den Heuvel, D. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

Royal Society of Chemistry (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]

-

Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73994806, 1,6-Naphthyridin-4-amine, N-methyl-. Available at: [Link]

-

Royal Society of Chemistry. discovery and SAR study of 1H-imidazo[4,5-h][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]

-

Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. Available at: [Link]

-

ResearchGate. (PDF) Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]

-

William, A. D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9037–9054. Available at: [Link]

-

National Center for Biotechnology Information. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 589354, 1,5-Naphthyridin-4-amine. Available at: [Link]

-

Semantic Scholar. Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]

-

Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 438–445. Available at: [Link]

-

Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(10), 4576–4586. Available at: [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1,6-Naphthyridin-4-amine hydrochloride in Neurodegenerative Disease Research

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Therapeutic Potential of the 1,6-Naphthyridine Scaffold in Neurodegeneration

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] In the context of neurodegenerative diseases, derivatives of this heterocyclic system have shown promise by targeting key pathological pathways.[1][2] Notably, substituted 1,6-naphthyridines have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), phosphodiesterase 5 (PDE5), and various kinases, all of which are implicated in the progression of diseases like Alzheimer's and Parkinson's.[1][2]

This document provides a detailed guide for the investigation of 1,6-Naphthyridin-4-amine hydrochloride , a specific derivative of the 1,6-naphthyridine family. To date, the biological activity of this particular compound in neurodegenerative disease models is not extensively documented in publicly available literature. Therefore, these application notes are designed to provide a robust framework for its initial characterization, based on the known activities of structurally related molecules. The following protocols are intended as a starting point for researchers to explore the therapeutic potential of this compound in a systematic and scientifically rigorous manner.

Physicochemical Properties and Safe Handling

While specific experimental data for 1,6-Naphthyridin-4-amine hydrochloride is limited, the properties of the parent 1,6-naphthyridine scaffold and related amino-naphthyridine compounds can provide some guidance.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₈ClN₃ | Inferred |

| Molecular Weight | 181.62 g/mol | [3] |

| Appearance | Likely a solid | [4] |

| Solubility | Expected to have some aqueous solubility due to the hydrochloride salt. | General chemical principles |

| Stability | Store in a cool, dry place, protected from light. Some related compounds are hygroscopic. | [4] |

Safety and Handling:

The toxicological properties of 1,6-Naphthyridin-4-amine hydrochloride have not been fully investigated. Based on safety data for related compounds such as 4-aminopyridine and 1-naphthylamine hydrochloride, which are known to be toxic, it is imperative to handle this compound with extreme care in a laboratory setting equipped for handling potentially hazardous chemicals.[5][6]

General Precautions:

-

Always work in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

-

Avoid inhalation of dust or powder. Do not breathe dust or mists.[6]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[6]

-

In case of accidental exposure, seek immediate medical attention and consult the available safety information for related compounds.

Hypothesized Mechanisms of Action and Proposed Screening Cascade

Based on the activities of related 1,6-naphthyridine derivatives, we can hypothesize several potential mechanisms of action for 1,6-Naphthyridin-4-amine hydrochloride in the context of neurodegenerative diseases. A logical screening cascade would begin with broad, disease-relevant biochemical assays and progress to more complex cell-based models.

Caption: Proposed screening cascade for 1,6-Naphthyridin-4-amine hydrochloride.

Detailed Application Notes and Protocols

PART 1: Preparation of Stock Solutions

It is crucial to begin with accurately prepared stock solutions of the test compound.

Protocol 1: Stock Solution Preparation

-

Materials:

-

1,6-Naphthyridin-4-amine hydrochloride powder

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Sterile, nuclease-free water

-

Appropriate sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Calculate the mass of 1,6-Naphthyridin-4-amine hydrochloride required to prepare a 10 mM stock solution in DMSO.

-

Carefully weigh the compound in a fume hood and dissolve it in the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

For aqueous-based assays, prepare fresh dilutions from the DMSO stock in the appropriate assay buffer. Note the final DMSO concentration in the assay and include a vehicle control.

-

PART 2: Tier 1 - Primary Biochemical Screening

This initial tier of assays aims to identify direct interactions of the compound with key molecular targets in neurodegeneration.

Application Note 2.1: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The 1,6-naphthyridine scaffold is present in known AChE inhibitors.[1][2] This assay will determine if 1,6-Naphthyridin-4-amine hydrochloride can inhibit the activity of this key enzyme.

Protocol 2.1: Colorimetric AChE Inhibition Assay

This protocol is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[3][8][9]

-

Materials:

-

Purified AChE (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

DTNB

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

-

Procedure:

-

Prepare a working solution of DTNB and ATCI in the assay buffer.

-

In the 96-well plate, add:

-

Blank: 200 µL of assay buffer.

-

Control (No Inhibitor): 180 µL of assay buffer + 10 µL of AChE solution.

-

Test Compound: 170 µL of assay buffer + 10 µL of AChE solution + 10 µL of 1,6-Naphthyridin-4-amine hydrochloride at various concentrations (prepare serial dilutions).

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI/DTNB mixture to all wells except the blank.

-

Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Application Note 2.2: Aβ and Tau Aggregation Inhibition Assays

Rationale: The aggregation of amyloid-beta (Aβ) peptides and tau protein are central pathological hallmarks of Alzheimer's disease.[10] Compounds that can inhibit or reverse this aggregation process are of significant therapeutic interest.

Protocol 2.2: Thioflavin T (ThT) Fluorescence-Based Aggregation Assay

This protocol utilizes Thioflavin T, a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[10][11][12]

-

Materials:

-

Aβ(1-42) peptide or recombinant full-length tau protein (e.g., huTau441)

-

Thioflavin T (ThT)

-

Aggregation Buffer (e.g., PBS, pH 7.4)

-

Heparin (for inducing tau aggregation)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Excitation ~440-450 nm, Emission ~480-490 nm)

-

-

Procedure for Aβ Aggregation:

-

Prepare a 10 µM solution of Aβ(1-42) in the aggregation buffer containing 20 µM ThT.

-

Add the Aβ/ThT solution to the wells of the 96-well plate.

-

Add 1,6-Naphthyridin-4-amine hydrochloride at various concentrations to the test wells. Include a vehicle control (DMSO).

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Compare the lag time and final fluorescence intensity of the test compound wells to the control to determine inhibitory activity.

-

-

Procedure for Tau Aggregation: [13][14][15]

-

Prepare a reaction mixture containing ~15 µM tau protein, ~8 µM heparin, and ~50 µM ThT in an appropriate buffer.

-

Follow steps 2-8 as described for Aβ aggregation. The incubation time may need to be extended.

-

PART 3: Tier 2 - Cellular Phenotypic Screening

If the compound shows activity in Tier 1, the next step is to evaluate its effects in a more biologically relevant cell-based model.

Application Note 3.1: Neuroprotection Assay in SH-SY5Y Cells

Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used model to study neurotoxicity and neuroprotection.[16][17][18][19] This assay will determine if 1,6-Naphthyridin-4-amine hydrochloride can protect neuronal cells from a toxic insult relevant to neurodegenerative disease, such as oxidative stress or Aβ-induced toxicity.

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20]

-

Materials:

-

SH-SY5Y cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

96-well cell culture plate

-

A neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's models, or oligomeric Aβ(1-42) for Alzheimer's models)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1,6-Naphthyridin-4-amine hydrochloride for 1-2 hours.

-

Introduce the neurotoxic agent to the wells (except for the untreated control wells) and incubate for 24-48 hours.

-

After the incubation period, remove the medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the control group. An increase in viability in the presence of the compound and the toxin indicates a neuroprotective effect.

-

PART 4: Tier 3 - Mechanistic Deconvolution (Proposed)

If the compound demonstrates promising activity in the cellular assay, further experiments can be designed to elucidate its mechanism of action.

Application Note 4.1: Kinase Inhibition Profiling

Rationale: Deregulation of cyclin-dependent kinase 5 (CDK5) is implicated in the pathology of Alzheimer's and Parkinson's diseases.[1] Given that some 1,6-naphthyridine derivatives are known kinase inhibitors, it is plausible that 1,6-Naphthyridin-4-amine hydrochloride may exert its effects through this mechanism.[21][22]

Protocol 4.1: In Vitro Kinase Assay

This is a general protocol that can be adapted for various kinases. Commercial kits are available for specific kinases like CDK5.

-

Materials:

-

Recombinant active kinase (e.g., CDK5/p25)

-

Kinase-specific substrate (e.g., histone H1)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate)

-

Kinase assay buffer

-

-

Procedure (Example using radiolabeled ATP):

-

Set up the kinase reaction in a microcentrifuge tube or 96-well plate by combining the kinase, substrate, and assay buffer.

-

Add 1,6-Naphthyridin-4-amine hydrochloride at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Separate the phosphorylated substrate from the free [γ-³²P]ATP (e.g., by washing the phosphocellulose paper).

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Data Interpretation and Next Steps

The data generated from this screening cascade will provide a preliminary profile of the bioactivity of 1,6-Naphthyridin-4-amine hydrochloride.

-

Positive hits in Tier 1 suggest direct interaction with key pathological proteins. The IC₅₀ values will quantify the potency of these interactions.